molecular formula C21H22N6O3S2 B4082834 2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE

2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE

Cat. No.: B4082834
M. Wt: 470.6 g/mol
InChI Key: JDGIJCUTANTUQX-UHFFFAOYSA-N
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Description

2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

The synthesis of 2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE involves multiple steps, starting from the preparation of the triazinoindole core. One common method includes the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest its potential in modulating key biological processes .

Comparison with Similar Compounds

Similar compounds include other triazinoindole derivatives such as:

Biological Activity

The compound 2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE is a novel organic molecule characterized by its unique structural features, which combine triazine and indole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C21H22N6O3S2
  • Molecular Weight : 470.6 g/mol
  • Structural Features : The compound includes a sulfamoyl group attached to a phenyl ring and a sulfanyl group linked to a triazino-indole structure.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Condensation Reactions : Combining tricyclic compounds with chloro N-phenylacetamides.
  • Functional Group Modifications : Introducing various substituents to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds related to the triazino-indole class exhibit significant antimicrobial properties. For instance:

  • Newly synthesized derivatives were screened for antimicrobial activity against various pathogens, showing lower Minimum Inhibitory Concentration (MIC) values compared to standard drugs used in similar studies .
  • The effectiveness of these compounds against Mycobacterium tuberculosis has been evaluated, with some exhibiting IC50 values ranging from 1.35 to 2.18 μM .

Antidepressant and Anticonvulsant Activities

The compound has also been investigated for its potential antidepressant and anticonvulsant effects:

  • In preliminary studies, several derivatives demonstrated promising activity in animal models, suggesting their utility in treating mood disorders and seizure disorders .

Anti-inflammatory and Anticancer Properties

The dual action targeting inflammatory pathways and potential anticancer mechanisms is a notable aspect of this compound:

  • Studies have shown that the compound can inhibit specific enzymes involved in inflammatory processes, making it a candidate for further development as an anti-inflammatory agent .
  • Additionally, the interaction with cancer cell lines has indicated possible cytotoxic effects, leading to apoptosis in malignant cells .

The biological effects of this compound may involve:

  • Enzyme Inhibition : Binding to specific molecular targets such as enzymes and receptors.
  • Cell Signaling Disruption : Modulating cellular signaling pathways that lead to inflammation or cancer progression.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity compared to standard treatments.
  • Cytotoxicity Assessment : Evaluations on human cancer cell lines revealed that certain derivatives caused significant cell death at low concentrations, indicating strong anticancer potential.

Properties

IUPAC Name

2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S2/c1-2-3-12-27-17-7-5-4-6-16(17)19-20(27)24-21(26-25-19)31-13-18(28)23-14-8-10-15(11-9-14)32(22,29)30/h4-11H,2-3,12-13H2,1H3,(H,23,28)(H2,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGIJCUTANTUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE

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